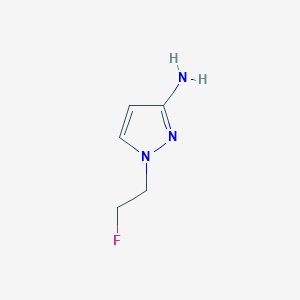

1-(2-fluoroethyl)-1H-pyrazol-3-amine

説明

BenchChem offers high-quality 1-(2-fluoroethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-fluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c6-2-4-9-3-1-5(7)8-9/h1,3H,2,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSMIKDDSZIQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Physicochemical Profiling of 3-amino-1-(2-fluoroethyl)pyrazole

[1][2]

Executive Summary

Molecule: 3-amino-1-(2-fluoroethyl)pyrazole CAS: 1258863-98-7 Core Application: Fragment-based drug discovery (FBDD), specifically as a pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators).[1][2] pKa Status: The experimental pKa for this specific derivative is not standardly reported in public physicochemical databases.[1][2] However, based on high-fidelity Structure-Activity Relationship (SAR) interpolation from 1-methyl-3-aminopyrazole and 1-(2,2,2-trifluoroethyl)aminopyrazole, the pKa (conjugate acid) is estimated to be 2.8 ± 0.3 .[1][2]

This guide details the structural logic behind this value, the specific protonation site, and the validated experimental protocols required to determine it empirically.

Structural Analysis & Theoretical pKa Prediction

To understand the acidity constant (pKa) of 3-amino-1-(2-fluoroethyl)pyrazole, one must first deconstruct its electronic environment.[1][2] The molecule consists of a 3-aminopyrazole core substituted at the N1 position with a 2-fluoroethyl group.[1][3]

The Protonation Site

Contrary to primary aliphatic amines (pKa ~10.5), the exocyclic amino group (

The actual protonation site is the N2 ring nitrogen .[1] Upon protonation, the molecule forms a resonance-stabilized cation (amidinium-like system).[1][2]

The Inductive Effect of the Fluoroethyl Group

The pKa of the pyrazole ring is heavily influenced by the substituent at the N1 position.

-

Reference 1 (Methyl Group): 1-methyl-3-aminopyrazole has a pKa of approximately 4.04 .[1][2] The methyl group is weakly electron-donating (inductive effect

).[1][2] -

Reference 2 (Trifluoroethyl Group): 1-(2,2,2-trifluoroethyl)-3-aminopyrazole has a predicted pKa of ~1.0 .[1][2] The trifluoroethyl group is strongly electron-withdrawing (

), destabilizing the protonated cation.[1][2] -

Target (2-Fluoroethyl Group): The 2-fluoroethyl group (

) exerts a moderate electron-withdrawing inductive effect due to the

Data Synthesis Table

| Compound | N1 Substituent | Electronic Effect | pKa (Conjugate Acid) | Source/Status |

| 1-methyl-3-aminopyrazole | Weak Donor ( | 4.04 ± 0.1 | Experimental/Predicted Consensus | |

| Target Molecule | Moderate Withdrawer ( | 2.8 ± 0.3 | Estimated (SAR Interpolation) | |

| 1-(trifluoroethyl) analog | Strong Withdrawer ( | ~1.0 | Predicted | |

| 3-aminopyrazole | Neutral | 4.1 | Experimental (Ring N) |

Protonation Equilibrium Visualization

The following diagram illustrates the protonation equilibrium, highlighting the N2 nitrogen as the basic center.

Caption: Protonation occurs at the N2 ring nitrogen.[1][2] The electron-withdrawing fluorine (not shown) destabilizes the cation via the sigma bond framework, lowering the pKa.

Experimental Determination Protocols (Self-Validating)

Since the exact value is estimated, experimental validation is critical for precise drug design.[2] Below are the two most robust methods for this specific chemotype.

Method A: UV-Metric Titration (The "Gold Standard" for Low pKa)

Potentiometric titration is often unsuitable for pKa values < 3.0 due to the buffering capacity of water.[1] UV-metric titration (using the D-PAS method) is preferred because the aminopyrazole chromophore changes significantly upon protonation.[1][2]

Protocol:

-

Preparation: Dissolve 1-2 mg of sample in 10 mL of 0.15 M KCl (ionic strength adjustor). Co-solvent (methanol) may be needed if solubility is < 0.1 mg/mL, but this molecule should be water-soluble at low pH.[1][2]

-

Titration: Titrate with 0.5 M HCl from pH 7.0 down to pH 1.5.

-

Detection: Monitor UV absorbance continuously between 200–350 nm.

-

Analysis: Deconvolute the multi-wavelength spectra using Target Factor Analysis (TFA) to extract the pKa.

-

Validation: The isosbestic point in the UV spectra confirms a clean two-state equilibrium (Neutral

Cation).[1][2]

Method B: F NMR Titration (The "Specific" Method)

This method utilizes the fluorine atom as an intrinsic reporter.[1] It is highly specific and avoids interference from impurities that might affect UV or potentiometric readings.[1][2]

Protocol:

-

Sample: Prepare a 5 mM solution in

. -

Buffers: Prepare a series of buffered samples ranging from pH 1.0 to pH 6.0 (0.5 pH increments).

-

Measurement: Acquire non-decoupled

F NMR spectra for each sample. -

Plotting: Plot the chemical shift (

) vs. pH. -

Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

[1]

Workflow Visualization

Caption: Decision tree for selecting the optimal pKa determination method based on solubility and available instrumentation.

Implications for Drug Development[1][2][4]

Solubility & Formulation

With a pKa of ~2.8, the molecule is neutral at physiological pH (7.4) .

-

Consequence: It will have higher lipophilicity (LogD

LogP) and membrane permeability than more basic analogs.[1][2] -

Formulation: To solubilize this fragment or drugs containing it, salt formation (e.g., Hydrochloride or Mesylate) requires a pH well below 2.0 to ensure full protonation.[1][2] This suggests that solid-state salts may be unstable (prone to disproportionation) in humid air unless the counter-ion is a very strong acid.[1][2]

Kinase Binding (H-Bonding)

In the context of kinase inhibitors (e.g., JAK3 inhibitors like Ritlecitinib), the pyrazole N2 often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[2]

-

Fluorine Effect: The electron-withdrawing nature of the fluoroethyl group reduces the electron density at N2.[1] This makes N2 a weaker H-bond acceptor compared to a methyl-pyrazole.[1][2]

-

Design Tip: If potency is lost due to weak H-bonding, consider moving the fluorine to the

-position (3-fluoropropyl) to attenuate the inductive effect while maintaining metabolic stability.[1][2]

References

-

ChemicalBook. (2025).[1][2][4] 1-Methyl-1H-pyrazol-3-amine Physicochemical Properties. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1-Methyl-3-aminopyrazole.[1][2] Retrieved from [1]

-

BenchChem. (2025).[1][2] 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine Predicted Properties. Retrieved from [1]

-

MDPI. (2019).[1][2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [1]

-

Cayman Chemical. (2024).[1][2] PF-06651600 (Ritlecitinib) Product Information. Retrieved from [1]

Sources

- 1. Ritlecitinib tosylate | C22H27N5O4S | CID 145722621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1258863-98-7|1-(2-fluoroethyl)-1H-pyrazol-3-amine|1-(2-fluoroethyl)-1H-pyrazol-3-amine| -范德生物科技公司 [bio-fount.com]

- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 1-(2-fluoroethyl)-1H-pyrazol-3-amine for Research and Development Applications

Introduction: 1-(2-fluoroethyl)-1H-pyrazol-3-amine (CAS No. 1258863-98-7) is a fluorinated heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structural motifs, including the pyrazole core and the fluoroethyl group, are prevalent in a wide array of biologically active molecules.[2][3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block in drug discovery.[4][5]

However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling. As a biologically active amine, it presents moderate hazards that require stringent safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle 1-(2-fluoroethyl)-1H-pyrazol-3-amine safely and effectively. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind the recommended procedures, ensuring a culture of safety grounded in scientific understanding.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust risk assessment. The hazards associated with 1-(2-fluoroethyl)-1H-pyrazol-3-amine are primarily related to its reactivity as an amine and its potential for biological interaction, which is often enhanced by the fluoroethyl moiety.[4]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1258863-98-7 | [1][6] |

| Molecular Formula | C₅H₈FN₃ | [6][7] |

| Molecular Weight | 129.14 g/mol | [6] |

| Physical Form | Solid-Liquid Mixture | [6] |

| Density | 1.29 ± 0.1 g/cm³ | [6] |

| Recommended Storage | 4°C, Protect from light |[6] |

Table 2: GHS Hazard Classification | | | | :--- | :--- | | Pictogram |

| | Signal Word | Warning | | Hazard Statements | H302: Harmful if swallowed.[6][8] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H335: May cause respiratory irritation.[6][8] | | Precautionary Statements (Selected) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P405: Store locked up.[6][8] |Expert Analysis of Hazards:

-

Irritant Properties (H315, H319, H335): The primary hazard profile is that of an irritant. The amine functional group is basic and can react with moisture on skin, eyes, and the respiratory tract, leading to irritation. This is a common characteristic of many amine-containing heterocyclic compounds used in synthesis.[9][10]

-

Oral Toxicity (H302): "Harmful if swallowed" indicates moderate acute toxicity. Accidental ingestion could lead to systemic effects. The causality stems from the compound's ability to be absorbed and interact with biological systems, a trait intentionally sought in drug development scaffolds.

-

Fluorine Moiety: The carbon-fluorine bond is exceptionally strong, which generally imparts metabolic stability.[5] While this does not directly contribute to the compound's irritant properties, the overall lipophilicity conferred by the fluoroethyl group may facilitate absorption through the skin or cell membranes, underscoring the importance of preventing direct contact.[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone. For a compound like 1-(2-fluoroethyl)-1H-pyrazol-3-amine, a combination of both is essential.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to mitigate the risk of respiratory tract irritation (H335) by containing vapors and potential aerosols.[11][12]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[12]

-

Emergency Equipment: A certified safety shower and eyewash station must be readily accessible and located near the workstation.[11][13]

Personal Protective Equipment (PPE): The Last Line of Defense PPE must be selected to provide a complete barrier against the identified hazards.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale and Best Practices |

|---|---|---|

| Hands | Nitrile or Neoprene Gloves | Prevents skin contact and irritation (H315). Double-gloving is recommended, especially for extended operations or when handling neat material. Change gloves immediately if contamination is suspected. |

| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and vapors, protecting from serious eye irritation (H319). A face shield should be worn over goggles during procedures with a higher risk of splashing. |

| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from minor spills and splashes. Should be kept fully buttoned. |

| Respiratory | NIOSH-Approved Respirator | Not typically required when working within a certified fume hood. However, a respirator with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of containment.[9][12] |

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility. The following procedures outline the core steps for handling this compound from receipt to use.

Protocol 3.1: Aliquoting and Weighing

-

Preparation: Before starting, ensure the fume hood is operational and the work area is clean. Don all required PPE as specified in Table 3.

-

Temperature Equilibration: Remove the container from its 4°C storage.[6] Allow it to warm to ambient temperature on the benchtop before opening. This critical step prevents atmospheric moisture from condensing into the container, which could compromise the compound's integrity.

-

Transfer: Perform all transfers within the fume hood. Use a clean spatula or pipette to transfer the desired amount to a tared, sealable container.

-

Cleaning: Immediately after weighing, cap the stock container, applying paraffin film for a secure seal. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol), disposing of the cleaning materials as hazardous waste.

Protocol 3.2: Storage

-

Container Integrity: Ensure the container is tightly closed.[11][12]

-

Location: Store in a designated, clearly labeled, and locked refrigerator at the recommended temperature (4°C).[6][13]

-

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents, to prevent unintended reactions.[9]

-

Light Protection: The storage location should be dark to comply with the "protect from light" recommendation.[6]

Caption: General workflow for safe handling of 1-(2-fluoroethyl)-1H-pyrazol-3-amine.

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures before beginning work.

Caption: Emergency response decision flowchart for incidents involving the compound.

Protocol 4.1: Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity and the lab supervisor. Evacuate the immediate area.

-

Assess: From a safe distance, assess the extent of the spill. For large spills, evacuate the lab and call the institutional emergency response team.

-

Contain (Minor Spills Only): If the spill is minor and you are trained to handle it, don full PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[12]

-

Clean-Up: Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container.[13]

-

Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Protocol 4.2: First Aid Measures The immediate response to personal exposure is critical.

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[9][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[9][11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[9][11] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8] Call a poison control center or doctor immediately for treatment advice.[11]

Section 5: Waste Disposal

All waste streams containing 1-(2-fluoroethyl)-1H-pyrazol-3-amine, whether neat, in solution, or as contaminated materials, must be treated as hazardous waste.

-

Waste Collection: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

-

Solid Waste: Contaminated gloves, absorbent pads, paper towels, etc.

-

Liquid Waste: Unused solutions or reaction mixtures.

-

-

Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste contractor, in strict accordance with all local, state, and federal regulations.[8][9]

Conclusion

1-(2-fluoroethyl)-1H-pyrazol-3-amine is a valuable synthetic intermediate whose hazards are well-defined and manageable. Its risk profile as a moderate irritant and orally harmful substance is typical for many reagents in modern chemical synthesis. By implementing a multi-layered safety approach that prioritizes engineering controls, mandates correct PPE usage, and ensures strict adherence to established handling and emergency protocols, researchers can confidently and safely utilize this compound to advance their scientific objectives. A proactive and educated approach to safety is not a barrier to research but an essential component of scientific excellence.

References

-

Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

-

1-(2-fluoroethyl)-1h-pyrazol-3-amine. PubChemLite. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Chemistry-Europe. [Link]

-

5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. EPA. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | 1258863-98-7 [sigmaaldrich.com]

- 7. PubChemLite - 1-(2-fluoroethyl)-1h-pyrazol-3-amine (C5H8FN3) [pubchemlite.lcsb.uni.lu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. kishida.co.jp [kishida.co.jp]

- 12. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. combi-blocks.com [combi-blocks.com]

A Guide to 1-Substituted-1H-Pyrazol-3-Amine Derivatives: Synthesis, SAR, and Therapeutic Applications

Introduction: The 3-Aminopyrazole Core as a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and FDA-approved drugs.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for designing molecules that interact with a wide array of biological targets.[4] Within this important class, derivatives of 3-aminopyrazole have emerged as particularly valuable frameworks for drug discovery, serving as versatile ligands for enzymes like kinases and receptors.[5][6]

This guide provides an in-depth exploration of 1-substituted-1H-pyrazol-3-amine derivatives. We will dissect the strategic synthetic routes that provide access to this diverse chemical space, decode the critical structure-activity relationships (SAR) that govern their biological effects, and survey their applications across key therapeutic areas, including oncology, inflammation, and infectious diseases.

Part 1: Strategic Synthesis: Accessing Chemical Diversity

The construction of the 1-substituted-1H-pyrazol-3-amine core is primarily achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions is paramount, as it dictates not only the final substitution pattern but also the regiochemical outcome.

Core Synthetic Methodologies

The two most prevalent and robust strategies for synthesizing the 3-aminopyrazole ring are:

-

Condensation of β-Ketonitriles with Hydrazines: This is arguably the most common method, involving the reaction of a β-ketonitrile with a hydrazine derivative.[7] The N1-substituent of the final product is determined by the choice of hydrazine (e.g., using methylhydrazine will yield an N1-methylated pyrazole).

-

Condensation of α,β-Unsaturated Nitriles with Hydrazines: This represents the second major route to 3(5)-aminopyrazoles.[7] This method relies on the presence of a suitable leaving group on the alkene of the dielectrophilic partner to facilitate the cyclization.

A critical challenge in the synthesis of N1-substituted pyrazoles is controlling the regioselectivity. The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dielectrophile can potentially yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. Research has shown that this outcome can be directed by careful control of reaction conditions.[8]

-

Kinetic Control: Basic conditions at low temperatures (e.g., 0 °C) often favor the formation of the 3-amino isomer. Under these conditions, the initial Michael addition is followed by a rapid cyclization that "traps" the kinetic product.[8]

-

Thermodynamic Control: Neutral conditions at elevated temperatures (e.g., 70 °C) tend to yield the more stable 5-amino isomer by allowing the Michael adducts to equilibrate before cyclization.[8]

This ability to selectively favor one regioisomer over another is a powerful tool for medicinal chemists, enabling access to greater structural diversity for drug discovery programs.[8]

Caption: General workflow for synthesizing 1-substituted-1H-pyrazol-3-amines.

Representative Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazol-3-amine

This protocol is adapted from established methodologies for the condensation of a β-ketonitrile with a substituted hydrazine.[9]

Step 1: Reaction Setup

-

To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add phenylhydrazine (1.05 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

Step 2: Cyclization

-

Heat the reaction mixture at 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

Take up the resulting residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

Step 4: Purification

-

Purify the crude solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,5-diphenyl-1H-pyrazol-3-amine.

This self-validating system ensures the removal of acidic catalysts and unreacted starting materials, with purification providing the final, well-characterized compound.

Part 2: Decoding the Structure-Activity Landscape (SAR)

The biological activity of 1-substituted-1H-pyrazol-3-amine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A thorough understanding of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

The N1-Substituent: This position is a primary handle for modulating activity. The substituent here often projects into solvent-exposed regions of a binding pocket or can be tailored to form specific interactions. N-alkylation or N-arylation can significantly impact the compound's lipophilicity, metabolic stability, and target affinity.[10]

-

The C4-Position: Substitution at C4 is well-tolerated and often exploited to enhance potency. Bulky aromatic rings at this position have been particularly effective in the development of anticancer agents.[5]

-

The C5-Position: The group at C5 can influence the orientation of the N1-substituent and contribute to binding affinity. For instance, in a series of meprin inhibitors, modifying the C5 substituent from a phenyl to a cyclopentyl group maintained high activity.[10]

-

The 3-Amino Group: This group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor. It can be further functionalized to form amides or serve as an anchor point for attaching other fragments.[11][12]

Table 1: Summary of Key Structure-Activity Relationships

| Position of Substitution | Substituent Type | Target/Activity | Observed Effect | Reference(s) |

| N1 | Phenyl, Substituted Phenyl | Kinase Inhibition (RIPK1) | Essential for potent activity; modifications tune selectivity and pharmacokinetics. | [13] |

| C4 | Bulky Aromatic Rings | Anticancer | Enhances antitumor activity, potentially mimicking natural substrates like combretastatin A-4. | [5] |

| C5 | Phenyl, Cyclopentyl | Meprin Inhibition | Maintains high inhibitory activity, indicating flexibility in this binding pocket. | [10] |

| 3-Amino | Acrylamide Moiety (on N1-phenyl) | FGFR Inhibition | Covalently targets a P-loop cysteine, overcoming gatekeeper resistance mutations. | [14] |

| N1 | 2,4-Dinitrophenyl | General Synthesis | Used as a reactant (hydrazine) to generate highly substituted pyrazole carbonitriles. | [1] |

Part 3: Therapeutic Frontiers and Biological Activities

The versatile 1-substituted-1H-pyrazol-3-amine scaffold has been successfully applied to develop inhibitors for a wide range of diseases.

Anticancer Activity

Many approved and investigational anticancer drugs are kinase inhibitors, and the pyrazole scaffold is a common feature among them.[2][12]

-

Kinase Inhibition: 1H-pyrazol-3-amine derivatives have been developed as potent inhibitors of several kinases implicated in cancer. A notable example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFR) 2 and 3.[14] By incorporating a reactive acrylamide group, researchers created covalent inhibitors that show excellent activity against both wild-type and drug-resistant "gatekeeper" mutant versions of the enzymes.[14] This strategy directly addresses a common mechanism of acquired resistance to targeted therapies. Other derivatives have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), an attractive target for acute myeloid leukemia (AML).[15]

-

DNA-Binding: Beyond kinase inhibition, some 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects by binding to the minor groove of DNA.[11] This interaction can disrupt DNA replication and transcription, leading to cell death. This dual mechanism—targeting both kinases and DNA—presents an intriguing avenue for developing multi-targeted anticancer agents.[11]

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Anti-inflammatory Activity

Chronic inflammation is a driver of many human diseases. The pyrazole scaffold has been instrumental in developing novel anti-inflammatory agents.

-

RIPK1 Inhibition: Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that promotes inflammation.[13][16] A series of 1H-pyrazol-3-amine derivatives were optimized from a known FGFR inhibitor to produce a potent and selective RIPK1 inhibitor.[13] This lead compound demonstrated excellent oral bioavailability and was effective in animal models of systemic inflammation and inflammatory bowel disease, highlighting its potential as a treatment for immune-mediated diseases.[13]

-

Other Targets: Pyrazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes and monoamine oxidase (MAO), which are established anti-inflammatory and neurological targets, respectively.[17][18]

Anti-infective Properties

The 3-aminopyrazole core has been incorporated into more complex structures to generate agents with antibacterial and antiviral activity.[5] For example, a 3-aminopyrazole substituent on a pyrido-indole scaffold was shown to be a dual inhibitor of DNA Gyrase and Topoisomerase IV in Gram-negative bacteria.[5][19]

Future Perspectives and Challenges

The 1-substituted-1H-pyrazol-3-amine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability has yielded potent and selective modulators for a multitude of biological targets. The future of this field remains bright, with several key areas for continued research:

-

Exploring Novel Chemical Space: The synthesis of new derivatives with unique N1-substituents and diverse decorations at the C4 and C5 positions will undoubtedly uncover novel biological activities.

-

Tackling Drug Resistance: As demonstrated with covalent FGFR inhibitors, designing pyrazole derivatives that can overcome known resistance mechanisms will be crucial for developing next-generation therapeutics, particularly in oncology.

-

Multi-Targeted Agents: Leveraging the scaffold's ability to interact with diverse targets could lead to the rational design of multi-targeted drugs for complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.

The primary challenges will continue to be the optimization of drug-like properties—balancing potency with metabolic stability, solubility, and oral bioavailability—and achieving exquisite selectivity to minimize off-target effects. Nevertheless, the rich history and proven success of the 1-substituted-1H-pyrazol-3-amine core ensure it will remain a high-value scaffold for drug development professionals for years to come.

References

- Title: 3-Aminopyrazole synthesis Source: ChemicalBook URL

- Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: Laboraty o URL

- Title: Selective Synthesis of 3- or 5-Substituted Aminopyrazoles Source: Not specified URL

- Title: Recent developments in aminopyrazole chemistry Source: Arkivoc URL

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC URL

- Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: NIH URL

- Title: Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: PubMed URL

- Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Not specified URL

- Title: Synthesis of 1H-Substituted 1- pyrazole, and their Biological Activities Source: Not specified URL

- Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF Source: ResearchGate URL

- Title: Current status of pyrazole and its biological activities Source: PMC URL

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: ResearchGate URL

- Title: 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.

- Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL

- Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL

- Title: Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet Source: Journal of Applied Pharmaceutical Science URL

- Title: Pharmacological Activities of Pyrazole and Its Derivatives A Review Source: Not specified URL

- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC URL

- Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: PMC URL

- Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: PMC URL

- Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)

- Title: (PDF)

- Source: IJNRD.

- Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL

- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL

- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: DAU URL

- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL

- Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: PMC URL

- Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)

- Title: A review on Pyrazole derivatives of pharmacological potential Source: Journal of Pharmaceutical and BioSciences URL

- Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL

- Title: Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents Source: ResearchGate URL

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

Metabolic Stability Potential of Fluoroethyl Pyrazoles: A Technical Guide

Topic: Metabolic Stability Potential of Fluoroethyl Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs ranging from Celecoxib to Sildenafil. However, N-alkylated pyrazoles frequently suffer from rapid oxidative metabolism, specifically N-dealkylation mediated by Cytochrome P450 (CYP) enzymes. This guide analyzes the strategic incorporation of fluoroethyl groups (monofluoroethyl, difluoroethyl, and trifluoroethyl) as bioisosteres for standard ethyl or methyl groups. By exploiting the high electronegativity of fluorine and the strength of the C-F bond, researchers can significantly enhance metabolic stability while maintaining—or improving—target affinity and physicochemical properties.[1][2]

The Metabolic Challenge: N-Alkyl Pyrazole Instability

In drug discovery, the N1-position of the pyrazole ring is a common site for derivatization to optimize solubility and binding. However, short alkyl chains (methyl, ethyl) at this position are "metabolic soft spots."

The Mechanism of Failure (N-Dealkylation)

The primary clearance pathway for N-ethyl pyrazoles is

-

Abstraction: The CYP enzyme abstracts a hydrogen atom from the

-carbon (adjacent to the nitrogen). -

Hydroxylation: The resulting radical recombines with an iron-bound hydroxyl group to form an unstable hemiaminal.

-

Collapse: The hemiaminal spontaneously collapses, releasing the free pyrazole (often inactive) and an aldehyde byproduct (e.g., acetaldehyde).

This rapid clearance leads to poor pharmacokinetic (PK) profiles, requiring higher doses or more frequent administration.

The Fluoroethyl Solution: Mechanistic Rationale

Replacing hydrogen atoms with fluorine on the ethyl chain—specifically creating 2-fluoroethyl (

Bond Strength and Electronic Deactivation

The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). More importantly, the strong electronegativity of fluorine exerts a powerful inductive effect (

-

Effect: This lowers the electron density of the C-H bonds on the

-carbon, making them less susceptible to the initial hydrogen abstraction step by the electrophilic CYP450 oxo-species.

Lipophilicity Modulation (LogD)

While adding halogens typically increases lipophilicity (LogP), the monofluoroethyl group is unique. Due to the high polarity of the C-F bond, it often exhibits a LogP similar to or slightly lower than a standard ethyl group, preventing the "molecular obesity" often associated with extensive fluorination (like

Conformational Bias (The Gauche Effect)

1,2-disubstituted ethanes with electronegative substituents (like Fluorine and Nitrogen) often adopt a gauche conformation due to hyperconjugation (

Comparative Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of N-Ethyl vs. N-Fluoroethyl pyrazoles.

Figure 1: Comparative metabolic fate. The fluoroethyl group resists the initial H-abstraction step, preventing the cascade leading to dealkylation.

Representative Data: Stability Profiles

The table below summarizes the expected impact of fluoroethyl substitution on metabolic stability parameters in Human Liver Microsomes (HLM).

| Parameter | N-Ethyl Pyrazole (Baseline) | N-(2-Fluoroethyl) Pyrazole | N-(2,2,2-Trifluoroethyl) Pyrazole | Impact Analysis |

| HLM Half-life ( | < 15 min | 45 - 90 min | > 120 min | Fluorine extends |

| Intrinsic Clearance ( | High (> 50 | Moderate (10-30 | Low (< 10 | Reduced clearance correlates with improved bioavailability. |

| Lipophilicity ( | Reference (0.0) | -0.2 to +0.1 | +0.6 to +0.9 | Monofluoroethyl maintains solubility; Trifluoroethyl increases lipophilicity significantly. |

| Primary Metabolite | N-H Pyrazole (Dealkylated) | C-Hydroxylation (Ring) | Unchanged / Phase II | Metabolic switching occurs; ring oxidation becomes the rate-limiting step. |

Note: Data represents generalized SAR trends derived from medicinal chemistry literature [1, 2].[3]

Experimental Protocols

Synthesis of N-(2-Fluoroethyl) Pyrazoles

Objective: Efficient alkylation of the pyrazole core while minimizing regioisomers.

Reagents:

-

Pyrazole substrate (1.0 eq)

-

1-Bromo-2-fluoroethane (1.2 eq) [CAS: 762-49-2]

-

Cesium Carbonate (

) (2.0 eq) -

Solvent: DMF or Acetonitrile

Procedure:

-

Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add

and stir at room temperature for 30 minutes to deprotonate the pyrazole N-H. -

Alkylation: Add 1-Bromo-2-fluoroethane dropwise. Caution: Alkyl halides are potential alkylating agents; use a fume hood.

-

Reaction: Heat to 60°C for 4-12 hours. Monitor conversion via LC-MS.

-

Workup: Dilute with ethyl acetate, wash with water/brine (3x) to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Microsomal Stability Assay (Validation Workflow)

Objective: Determine the Intrinsic Clearance (

Figure 2: Step-by-step workflow for the microsomal stability assay.

Protocol Steps:

-

Pre-Incubation: Mix liver microsomes (human/rat) in phosphate buffer (pH 7.4) with the test compound (1

M final).[4] Pre-incubate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove aliquots (e.g., 50

L). -

Quenching: Immediately transfer aliquots into plates containing 150

L ice-cold acetonitrile with Internal Standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min) to precipitate proteins. Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time. The slope

determines

Future Outlook & Applications

The fluoroethyl pyrazole motif is transitioning from a niche modification to a standard design element in:

-

PET Radiotracers:

-fluoroethylation provides metabolically robust tracers for neuroimaging [3]. -

Kinase Inhibitors: Improving the residence time of inhibitors by optimizing van der Waals contacts via the fluorine atom.

-

Agrochemicals: Enhancing environmental stability without introducing persistent organic pollutants (POPs) often associated with perfluorinated chains.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link

-

Hagaman, J. et al. (2018). Numerical Assessment of the Impact of Fluorine Substitution on Metabolic Stability. ACS Medicinal Chemistry Letters. Link

-

Wuest, F. (2007). Fluorine-18 Labeling of Petit-Molecule Drugs: Metabolic Stability and Imaging Potential. Current Radiopharmaceuticals. Link

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[5] Link

Sources

Application Note: Synthesis of 1-(2-Fluoroethyl)-1H-pyrazol-3-amine

Abstract

This application note provides detailed protocols for the synthesis of 1-(2-fluoroethyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. Recognizing the critical challenge of regioselectivity in the functionalization of the pyrazole core, this guide presents two distinct synthetic strategies. The primary recommended method is a regioselective approach involving the construction of the pyrazole ring via cyclocondensation, which ensures the desired N1-isomer. A secondary, alternative method based on the direct N-alkylation of 1H-pyrazol-3-amine is also detailed, with a thorough discussion of its limitations, particularly the formation of isomeric mixtures and subsequent purification challenges. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and robust, step-by-step procedures to enable the successful synthesis of the target compound.

Introduction

The pyrazole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous approved drugs. The 3-aminopyrazole motif, in particular, serves as a versatile pharmacophore that engages in key hydrogen bonding interactions with various biological targets, including kinases and other enzymes. The introduction of a fluoroethyl group at the N1 position can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and membrane permeability, by introducing a metabolically stable fluorine atom and altering the molecule's conformational preferences. Consequently, 1-(2-fluoroethyl)-1H-pyrazol-3-amine is a highly sought-after intermediate for generating novel pharmaceutical candidates.

However, the synthesis of N1-substituted pyrazoles is frequently complicated by the similar electronic properties of the two nitrogen atoms in the pyrazole ring, leading to a lack of regioselectivity during alkylation reactions. This guide provides a comprehensive analysis of this challenge and presents a logically designed, regioselective synthesis as the primary protocol.

PART 1: Recommended Regioselective Synthesis via Cyclocondensation

This approach is the preferred method as it establishes the required N1-substitution pattern unambiguously, circumventing the difficult separation of regioisomers. The strategy is bisected into two key stages: the synthesis of the crucial (2-fluoroethyl)hydrazine intermediate, followed by the cyclocondensation reaction to form the pyrazole ring.

Logical Workflow: Regioselective Synthesis

Caption: Workflow for the regioselective synthesis of the target compound.

Stage 1: Synthesis of (2-Fluoroethyl)hydrazine

Expertise & Experience: The primary challenge in this route is the availability of (2-fluoroethyl)hydrazine. Direct alkylation of hydrazine is often non-selective and hazardous. A more controlled and reliable method involves the amination of the corresponding primary amine, 2-fluoroethylamine. This amine is commercially available as its hydrochloride salt[1], which must first be converted to the free base before reaction. The subsequent amination using a reagent like hydroxylamine-O-sulfonic acid is a well-established method for converting primary amines to monosubstituted hydrazines.

Protocol 1A: Preparation of (2-Fluoroethyl)hydrazine

-

Free Base Liberation:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 2-fluoroethylamine hydrochloride (1.0 eq) in water (3 mL per gram of salt).

-

Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

The resulting free base, 2-fluoroethylamine, is volatile and should be used immediately in the next step without isolation. It can be carefully extracted into a suitable solvent like dichloromethane (DCM) if required, but direct use is preferable.

-

-

Amination Reaction:

-

To the cooled aqueous solution of 2-fluoroethylamine from the previous step, add a pre-prepared aqueous solution of hydroxylamine-O-sulfonic acid (1.2 eq) dropwise.

-

Causality: The reaction of the nucleophilic amine with hydroxylamine-O-sulfonic acid results in the formation of the N-N bond.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction progress can be monitored by TLC or LC-MS by derivatizing an aliquot with a suitable aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.

-

Upon completion, the reaction mixture is typically basified and the product hydrazine is extracted with an organic solvent. Further purification can be achieved by distillation under reduced pressure.

-

Stage 2: Cyclocondensation to form 1-(2-Fluoroethyl)-1H-pyrazol-3-amine

Expertise & Experience: The condensation of a monosubstituted hydrazine with a β-ketonitrile or its equivalent is a classic and robust method for constructing the pyrazole ring.[2][3] The regiochemical outcome is often dictated by the reaction conditions. Under acidic conditions, the reaction with an enol ether of a β-ketonitrile, such as 3-ethoxyacrylonitrile, typically proceeds via initial reaction at the more nucleophilic substituted nitrogen of the hydrazine, leading preferentially to the desired 1-substituted-3-aminopyrazole isomer.

Protocol 1B: Cyclocondensation Reaction

-

Reaction Setup:

-

To a solution of (2-fluoroethyl)hydrazine (1.0 eq) in ethanol (5 mL per mmol of hydrazine), add 3-ethoxyacrylonitrile (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) or use hydrazine hydrochloride salt directly.

-

Causality: The acid catalyst protonates the enol ether, activating it for nucleophilic attack by the hydrazine. The cyclization then proceeds via intramolecular attack on the nitrile group.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-fluoroethyl)-1H-pyrazol-3-amine.

-

| Parameter | Value |

| Starting Materials | 2-Fluoroethylamine HCl, Hydroxylamine-O-sulfonic acid, 3-Ethoxyacrylonitrile |

| Key Reagents | NaOH, HCl, Ethanol |

| Reaction Time | 12-18 h (Amination), 4-8 h (Cyclization) |

| Temperature | 0-10 °C (Amination), Reflux (Cyclization) |

| Expected Yield | 40-60% (over two stages) |

| Purification Method | Column Chromatography |

PART 2: Alternative Synthesis via N-Alkylation of 1H-Pyrazol-3-amine

This route is conceptually simpler but is severely hampered by poor regioselectivity. It should be considered when the cyclization route is not feasible or when separation capabilities are robust.

Logical Workflow: N-Alkylation Synthesis

Sources

Application Note: Precision N-Alkylation of 3-Aminopyrazole with 1-Bromo-2-fluoroethane

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard organic synthesis principles with specific handling requirements for fluorinated alkylating agents.

) Safety Level: High (Cytotoxic/Alkylating Agents)Executive Summary

The introduction of a fluoroethyl group into nitrogen heterocycles is a high-value transformation in medicinal chemistry, often improving metabolic stability and lipophilicity (bioisosterism) or serving as a precursor for

This protocol details the direct N-alkylation of 3-aminopyrazole with 1-bromo-2-fluoroethane. The reaction presents a classic regiochemical challenge: the ambident pyrazole anion can react at the

Strategic Analysis & Mechanism

The Regioselectivity Challenge

3-Aminopyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting anion delocalizes charge across the ring nitrogens.

-

Path A (

-Alkylation): Yields the 3-amino-1-(2-fluoroethyl)pyrazole . This is generally the thermodynamic product and the preferred scaffold for kinase inhibitors. -

Path B (

-Alkylation): Yields the 5-amino-1-(2-fluoroethyl)pyrazole . This isomer is often formed as a significant byproduct (ratios can range from 3:1 to 10:1 depending on conditions). -

Path C (Exocyclic Alkylation): Reaction at the primary amine. This is minimized by using a mild base (

) rather than strong metallic bases (

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathways and the critical separation step.

Caption: Divergent reaction pathways in the alkylation of 3-aminopyrazole. Path A leads to the target scaffold.

Safety Protocol (Critical)

Compound: 1-Bromo-2-fluoroethane (CAS: 762-49-2) Hazards: Highly Flammable, Acute Toxicity (Oral/Inhalation), Alkylating Agent (Potential Carcinogen).

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® gloves are required. Standard lab coat and safety glasses.

-

Quenching: Residual alkylating agent should be quenched with a solution of 10% aqueous ammonia or thiosulfate before disposal.

-

Emergency: In case of skin contact, wash immediately with soap and water for 15 minutes. Do not use organic solvents to wash skin (increases absorption).

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Density | Role |

| 3-Aminopyrazole | 83.09 | 1.0 | Solid | Substrate |

| 1-Bromo-2-fluoroethane | 126.96 | 1.2 | 1.67 g/mL | Electrophile |

| Cesium Carbonate ( | 325.82 | 1.5 | Solid | Base |

| DMF (Anhydrous) | - | - | - | Solvent (0.2 M) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 3-aminopyrazole (1.0 equiv) and Cesium Carbonate (1.5 equiv).

-

Add anhydrous DMF (concentration ~0.2 M relative to pyrazole) via syringe.

-

Stir the suspension at Room Temperature (RT) for 30 minutes. Note: This ensures partial deprotonation and homogenization of the base.

Step 2: Addition of Electrophile

-

Cool the reaction mixture to 0°C using an ice bath. Rationale: Lower temperature controls the exothermic nature of the addition and suppresses exocyclic amine alkylation.

-

Add 1-bromo-2-fluoroethane (1.2 equiv) dropwise via syringe over 10 minutes.

-

Allow the reaction to warm slowly to RT and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The product typically runs higher (less polar) than the starting material but lower than bis-alkylated byproducts.

-

Step 3: Workup

-

Quench the reaction by pouring the mixture into ice-cold water (5x reaction volume).

-

Extract the aqueous phase with Ethyl Acetate (EtOAc) (

).-

Note: 3-aminopyrazoles are water-soluble. If the product does not extract well, saturate the aqueous layer with

(brine) or use

-

-

Wash the combined organics with Brine (

) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification (Isomer Separation)

The crude residue will likely contain a mixture of the

-

Column Chromatography: Silica gel (40–63 µm).

-

Eluent Gradient: 0%

10% Methanol in Dichloromethane (DCM) or 50% -

Fraction Analysis: The

-isomer (3-amino-1-alkyl) is typically more polar (elutes later) than the

Characterization & Validation

To ensure the scientific integrity of the synthesis, the following analytical criteria must be met.

Regiochemistry Validation (NMR)

Distinguishing the 3-amino (

-

1D

NMR:-

-Isomer (Target): The pyrazole protons (

- -Isomer (Byproduct): The protons often show slightly different shifts.

-

-Isomer (Target): The pyrazole protons (

-

2D NOESY (Definitive):

-

Target (3-amino-1-fluoroethyl): You should observe an NOE correlation between the methylene protons of the fluoroethyl group (

) and the pyrazole -

Byproduct (5-amino-1-fluoroethyl): The alkyl group is adjacent to the amino group (

). You may see NOE between the alkyl chain and the

-

Expected Data

-

Appearance: Pale yellow to off-white solid/oil.

-

MS (ESI):

(Calculated for -

NMR (400 MHz,

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Product water solubility | Use continuous extraction or switch to |

| Exocyclic Alkylation | Base too strong or Temp too high | Switch from |

| Poor Isomer Separation | Similar polarity | Use a slower gradient (e.g., 1% MeOH increments) or switch to C18 Reverse Phase HPLC. |

References

-

Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi/Chemistry Today, 30(2). Link

-

Bengel, L. L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-2-fluoroethane. Link

-

PubChem. (2025). Compound Summary: 1-(2-fluoroethyl)-1H-pyrazol-3-amine.[1][2][3] Link

Sources

Using 1-(2-fluoroethyl)-1H-pyrazol-3-amine as a building block in drug discovery

Executive Summary

The building block 1-(2-fluoroethyl)-1H-pyrazol-3-amine (CAS: 1258863-98-7) represents a strategic scaffold for optimizing lead compounds in modern drug discovery. Unlike its non-fluorinated ethyl analog, this moiety introduces specific electronic and conformational properties driven by the fluorine gauche effect and reduced basicity. This guide outlines the chemical rationale, validated synthetic protocols, and medicinal chemistry applications of this fragment, specifically for kinase inhibitors and GPCR ligands where metabolic stability and precise hydrogen-bond alignment are critical.

Chemical Rationale & Properties[1][2][3][4][5][6][7][8][9][10]

The Fluorine Advantage

The substitution of a hydrogen atom with fluorine in the ethyl side chain is not merely a steric change; it fundamentally alters the physicochemical profile of the pyrazole core.

-

Metabolic Stability: The primary utility of the 2-fluoroethyl group is to block metabolic dealkylation. The high strength of the C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine reduce the susceptibility of the adjacent

-carbon to oxidation by Cytochrome P450 enzymes. -

Conformational Locking (The Gauche Effect): Due to

hyperconjugation, the C-C bond in the fluoroethyl chain prefers a gauche conformation. This can "pre-organize" the molecule to fit into cryptic binding pockets, minimizing the entropic penalty upon binding. -

Basicity Modulation: The electron-withdrawing inductive effect (

) of the fluorine atom propagates through the ethyl chain to the pyrazole nitrogen. This lowers the pK

Comparative Properties Table[11]

| Property | 1-Ethyl-1H-pyrazol-3-amine | 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | Impact |

| Molecular Weight | 111.15 | 129.14 | Slight increase; negligible steric penalty. |

| LogP (Calc) | ~0.3 | ~0.5 | Fluorine increases lipophilicity slightly (C-F is more lipophilic than C-H). |

| pK | ~2.5 | ~1.8 | Reduced basicity; less protonated at physiological pH. |

| Metabolic Liability | High (N-dealkylation) | Low | Blocks oxidative metabolism at the ethyl chain. |

| H-Bond Donor | Primary Amine | Primary Amine | Identical handle for amide coupling. |

Validated Synthetic Protocols

The synthesis of this building block often presents a regioselectivity challenge.[1] The following protocol details the alkylation of 3-nitro-1H-pyrazole followed by reduction, a route optimized for scale and purity.

Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis, specifically the separation of N1 and N2 isomers.

Detailed Protocol: Step-by-Step

Step 1: Regioselective Alkylation

-

Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Cesium Carbonate (Cs

CO -

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve 3-nitro-1H-pyrazole in DMF (0.5 M concentration) under N

atmosphere. -

Add Cs

CO -

Add 1-bromo-2-fluoroethane dropwise. Heat the mixture to 60°C for 4-6 hours.

-

Critical Checkpoint: Monitor by LCMS. You will observe two peaks with the same mass (M+1). The N1-alkylated isomer (desired) is typically less polar than the N2-isomer due to the dipole moment vectors.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The desired 1-(2-fluoroethyl)-3-nitro-1H-pyrazole usually elutes after the N2 isomer in highly polar systems, but before in standard phases; rigorous NOESY confirmation is recommended for the first batch.

-

Step 2: Nitro Reduction

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the purified nitro intermediate in Methanol.

-

Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

-

Stir under H

atmosphere at room temperature for 2-4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate in vacuo. The resulting amine is often an oil or low-melting solid. It is unstable to oxidation over long periods; store at -20°C under Argon.

-

Medicinal Chemistry Applications

Fragment Optimization Strategy

This building block is particularly effective when optimizing "hinge-binding" motifs in kinase inhibitors or solvent-front regions in GPCR ligands.

Scenario: A lead compound containing an N-ethyl pyrazole shows high potency but poor metabolic stability (high intrinsic clearance, Cl

Optimization Logic:

-

Replace the Ethyl group with 2-Fluoroethyl.

-

Hypothesis: The C-F bond prevents hydroxylation at the terminal carbon.

-

Result: The pK

of the pyrazole nitrogen drops. If this nitrogen acts as a hydrogen bond acceptor (HBA) in the active site, potency might decrease slightly due to weaker H-bonding. However, if the nitrogen is solvent-exposed, the potency often remains unchanged while metabolic stability improves drastically.

SAR Decision Tree

Analytical Characterization

To ensure the integrity of the building block before coupling:

-

1H NMR (DMSO-d

): Look for the characteristic splitting of the ethyl chain.-

~4.8 ppm (dt, 2H,

-

~4.3 ppm (dt, 2H,

-

The large coupling constant (

Hz) is diagnostic of the CH

-

~4.8 ppm (dt, 2H,

-

19F NMR: A triplet (or multiplet) around -220 ppm (depending on reference).

-

Regiochemistry Validation: In the NOESY spectrum, the N1-isomer will show a correlation between the CH

protons of the fluoroethyl group and the proton at the pyrazole C-5 position. The N2-isomer (undesired) will show a correlation with the proton at C-3 (if available) or lack the C-5 correlation.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3] Link

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1] Link

-

Qiu, X., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.[3] Journal of Medicinal Chemistry.[2][3] Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[2][3] Link

-

Sigma-Aldrich. Product Specification: 1-(2-Fluoroethyl)-1H-pyrazol-3-amine.[4]Link

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. rroij.com [rroij.com]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | 1258863-98-7 [sigmaaldrich.com]

Application Notes and Protocols: Electrophilic Substitution on 1-(2-fluoroethyl)-1H-pyrazol-3-amine

Abstract

This comprehensive technical guide provides an in-depth analysis of the reaction mechanism governing electrophilic substitution on 1-(2-fluoroethyl)-1H-pyrazol-3-amine. This pyrazole derivative is a key structural motif in medicinal chemistry, and a thorough understanding of its reactivity is paramount for the strategic development of novel pharmaceutical agents. This document elucidates the directing effects of the substituents, predicts the regioselectivity of common electrophilic substitution reactions, and offers detailed, field-proven protocols for halogenation, nitration, and formylation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to functionalize this important heterocyclic scaffold.

Introduction: The Significance of Functionalized Pyrazoles in Drug Discovery

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, featuring in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The functionalization of the pyrazole core through electrophilic substitution is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. The subject of this guide, 1-(2-fluoroethyl)-1H-pyrazol-3-amine, combines the activating influence of a 3-amino group with the electronic modulation of a 1-(2-fluoroethyl) substituent, presenting a unique and interesting case for electrophilic aromatic substitution. Understanding the interplay of these groups is essential for predicting and controlling reaction outcomes.

Mechanistic Analysis: Predicting Regioselectivity

The regioselectivity of electrophilic substitution on the pyrazole ring is primarily dictated by the electronic effects of its substituents.[1] In the case of 1-(2-fluoroethyl)-1H-pyrazol-3-amine, two key groups influence the electron density of the aromatic system:

-

The 3-Amino Group (-NH₂): This is a potent electron-donating group (EDG) that significantly activates the pyrazole ring towards electrophilic attack.[2] Through resonance, the amino group increases the electron density at the C4 and C5 positions, making them more nucleophilic.

-

The 1-(2-fluoroethyl) Group (-CH₂CH₂F): The fluorine atom imparts a weak electron-withdrawing inductive effect (-I) to the N1-substituent. This effect slightly deactivates the pyrazole ring compared to an unsubstituted N-H or a simple N-alkyl pyrazole.

The powerful activating and directing effect of the 3-amino group is expected to dominate the weaker deactivating effect of the 1-(2-fluoroethyl) group. Consequently, electrophilic substitution is strongly predicted to occur at the most electron-rich position, which is the C4 position .[1][2] Attack at the C5 position is also possible but is generally less favored.

dot digraph "Regioselectivity" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Predicted Regioselectivity of Electrophilic Attack", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="1-(2-fluoroethyl)-1H-pyrazol-3-amine"]; E_plus [label="Electrophile (E+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4_attack [label="Attack at C4 (Major Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5_attack [label="Attack at C5 (Minor Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Substituted Product"];

sub -> C4_attack [label="Dominant directing effect\nof 3-NH2 group"]; sub -> C5_attack [style=dashed]; E_plus -> C4_attack; E_plus -> C5_attack; C4_attack -> product; } /dot

Caption: Predicted regioselectivity of electrophilic attack on 1-(2-fluoroethyl)-1H-pyrazol-3-amine.

Experimental Protocols

The following protocols are adapted from established procedures for the electrophilic substitution of 3-aminopyrazole derivatives and are optimized for the target molecule, 1-(2-fluoroethyl)-1H-pyrazol-3-amine.

General Considerations

-

Starting Material: 1-(2-fluoroethyl)-1H-pyrazol-3-amine can be synthesized through the N-alkylation of 3-aminopyrazole with 1-fluoro-2-iodoethane or a similar electrophile. Due to the potential for N-alkylation at both N1 and N2, careful control of reaction conditions and purification are necessary to isolate the desired N1 isomer.

-

Safety: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Halogenation at the C4 Position

This protocol describes the selective halogenation of 1-(2-fluoroethyl)-1H-pyrazol-3-amine at the C4 position using N-halosuccinimides (NXS).[3]

Table 1: Reagents and Solvents for Halogenation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(2-fluoroethyl)-1H-pyrazol-3-amine | 129.14 | 1.0 | 129 mg |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 147 mg |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 196 mg |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 247 mg |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 5 mL |

Step-by-Step Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-fluoroethyl)-1H-pyrazol-3-amine (129 mg, 1.0 mmol).

-

Add dimethyl sulfoxide (DMSO, 5 mL) to dissolve the starting material.

-

In a separate container, weigh the desired N-halosuccinimide (NCS, NBS, or NIS; 1.1 mmol) and add it to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-halo-1-(2-fluoroethyl)-1H-pyrazol-3-amine.

dot digraph "Halogenation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Halogenation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Dissolve Substrate in DMSO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_NXS [label="Add N-Halosuccinimide"]; Stir [label="Stir at Room Temperature"]; Quench [label="Quench with Water"]; Extract [label="Extract with Ethyl Acetate"]; Wash_Dry [label="Wash and Dry Organic Phase"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_NXS; Add_NXS -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Wash_Dry; Wash_Dry -> Concentrate; Concentrate -> Purify; } /dot

Caption: Experimental workflow for the halogenation of 1-(2-fluoroethyl)-1H-pyrazol-3-amine.

Protocol 2: Nitration at the C4 Position

This protocol employs a mild and environmentally friendly nitrating system using oxone in an aqueous medium, adapted from a procedure for the nitration of 3-aminopyrazole.[4]

Table 2: Reagents for Nitration

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(2-fluoroethyl)-1H-pyrazol-3-amine | 129.14 | 1.0 | 129 mg |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 1.5 | 922 mg |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | 83 mg |

| Water | 18.02 | - | 10 mL |

Step-by-Step Procedure:

-

In a 50 mL round-bottom flask, dissolve 1-(2-fluoroethyl)-1H-pyrazol-3-amine (129 mg, 1.0 mmol) and sodium nitrite (83 mg, 1.2 mmol) in water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of Oxone (922 mg, 1.5 mmol) in water (5 mL).

-

Add the Oxone solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine.

Protocol 3: Vilsmeier-Haack Formylation at the C4 Position

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7]

Table 3: Reagents for Vilsmeier-Haack Formylation

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(2-fluoroethyl)-1H-pyrazol-3-amine | 129.14 | 1.0 | 129 mg |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 0.11 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |

Step-by-Step Procedure:

-

To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N-dimethylformamide (DMF, 5 mL).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 0.11 mL, 1.2 mmol) dropwise to the cooled DMF with vigorous stirring. A solid may form.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(2-fluoroethyl)-1H-pyrazol-3-amine (129 mg, 1.0 mmol) in DMF (2 mL) dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-